molecular formula C11H16N4O B2431032 N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide CAS No. 2411252-81-6

N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide

Cat. No.: B2431032
CAS No.: 2411252-81-6
M. Wt: 220.276
InChI Key: LFIARNJHJBOTBY-UHFFFAOYSA-N
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Description

N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system containing both pyrazole and pyrazine rings. This unique structure contributes to its chemical reactivity and biological properties.

Preparation Methods

The synthesis of N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO to obtain the desired pyrazolo[1,5-a]pyrazine derivative .

Chemical Reactions Analysis

N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle . Additionally, its anticancer activity may involve the inhibition of key signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide can be compared with other pyrazolo[1,5-a]pyrazine derivatives and related compounds:

Properties

IUPAC Name

N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-11(16)12-5-6-14-7-8-15-10(9-14)3-4-13-15/h2-4H,1,5-9H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIARNJHJBOTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN1CCN2C(=CC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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